molecular formula C6H6ClNO2 B11723385 5-Chloro-4-methoxypyridin-3-ol

5-Chloro-4-methoxypyridin-3-ol

Cat. No.: B11723385
M. Wt: 159.57 g/mol
InChI Key: CSSJCVHXBZBVQB-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxypyridin-3-ol is a heterocyclic organic compound with the molecular formula C6H6ClNO2 It is a derivative of pyridine, featuring a chlorine atom at the 5-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxypyridin-3-ol can be achieved through several methods. One common approach involves the chlorination of 4-methoxypyridin-3-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxypyridin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to remove the chlorine atom or reduce the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Products include 5-amino-4-methoxypyridin-3-ol or 5-thio-4-methoxypyridin-3-ol.

    Oxidation: Products include 5-chloro-4-formylpyridin-3-ol or 5-chloro-4-carboxypyridin-3-ol.

    Reduction: Products include 4-methoxypyridin-3-ol or 5-chloro-4-methoxypiperidine.

Scientific Research Applications

5-Chloro-4-methoxypyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxypyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxypyridin-3-ol: Similar structure but with the methoxy group at the 2-position.

    4-Chloro-3-methoxypyridine: Similar structure but with the chlorine and methoxy groups at different positions.

    5-Chloro-4-methoxypyridine: Lacks the hydroxyl group at the 3-position.

Uniqueness

5-Chloro-4-methoxypyridin-3-ol is unique due to the specific positioning of the chlorine and methoxy groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

5-chloro-4-methoxypyridin-3-ol

InChI

InChI=1S/C6H6ClNO2/c1-10-6-4(7)2-8-3-5(6)9/h2-3,9H,1H3

InChI Key

CSSJCVHXBZBVQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1O)Cl

Origin of Product

United States

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